5-chloro-1,8-naphthyridin-2(1H)-one
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Description
5-chloro-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and Efflux Pump Inhibition
Naphthyridines, particularly 1,8-naphthyridine sulfonamides including 5-chloro-1,8-naphthyridin-2(1H)-one derivatives, have been studied for their potential antibacterial activity. A notable application is their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. These compounds, through synergistic effects with standard antibiotics and ethidium bromide, suggest potential as agents to combat antibiotic resistance mechanisms in bacteria (Oliveira-Tintino et al., 2020).
Ligand Construction for Metal Complexes
This compound derivatives have also found applications in the construction of bridging ligands for metal complexes. The development of such ligands through methodologies like Stille coupling or Friedlander condensation enhances the study of metal-metal interactions and the electronic properties of metal complexes, which is significant in the field of inorganic chemistry and materials science (Singh & Thummel, 2009).
Organic Semiconductor Materials
The structural modification of 1,8-naphthyridine derivatives to create 4,8-substituted 1,5-naphthyridines has led to the development of novel multifunctional organic semiconductor materials. These materials exhibit promising opto-electrical properties and blue fluorescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2012).
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Through intramolecular 1,3-dipolar cycloaddition reactions and other synthetic methodologies, researchers have developed a range of derivatives with potential pharmaceutical applications. The versatility in synthesis and functionalization of these compounds underscores their importance in medicinal chemistry and drug development (Read & Ray, 1995).
Properties
IUPAC Name |
5-chloro-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHDSAINCRHSHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=CC(=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.